molecular formula C13H10F4N2O2 B2427705 3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1001518-90-6

3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No.: B2427705
CAS No.: 1001518-90-6
M. Wt: 302.229
InChI Key: GKACXWGDIMCKNC-UHFFFAOYSA-N
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Description

3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a chemical compound with the molecular formula C13H10F4N2O2 and a molecular weight of 302.22 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives were synthesized by the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .

Scientific Research Applications

Synthesis and Structural Analysis

Research has revealed various synthesis techniques and structural analyses of compounds related to 3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid. For example, studies have demonstrated the synthesis and structural evaluation of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlighting its crystallization in the trigonal space group and the stabilization of its crystal packing by O-H⋯O and O-H⋯S intermolecular hydrogen bonds. These hydrogen bond interactions were validated through NBO analysis, and a detailed spectroscopic investigation was conducted using FT-IR and FT-NMR (Ö. Tamer et al., 2015).

Coordination Polymers and Metal Complexes

Several studies have focused on the creation of coordination polymers and metal complexes utilizing compounds structurally similar to this compound. For instance, research has described the synthesis of coordination polymers based on 5-((3-carboxyphenoxy)methyl)benzene-1,3-dioic acid and 1,4-bis((1H-imidazol-1-yl)methyl)benzene, which exhibit luminescent and magnetic properties (Yuanchun He et al., 2020). Another study synthesized and characterized a series of p-bis[(1-pyrazolyl)methyl]benzene ligands and their transition metal coordination polymers, examining their structural aspects and luminescent properties (Xin-yu Wang et al., 2012).

Antimicrobial and Biological Activities

Compounds structurally akin to this compound have been studied for their antimicrobial properties and potential biological activities. A group of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives were synthesized, characterized, and evaluated as antimicrobial agents (Amal Al‐Azmi & H. Mahmoud, 2020). Additionally, in silico studies and subsequent synthesis of pyrazole-based drug molecules were conducted to reveal their activities and interaction behaviors, showing promising results in antimicrobial activities (Shubhangi et al., 2019).

Nonlinear Optical Properties and Theoretical Studies

Research on compounds related to this compound has also explored their nonlinear optical properties and conducted comprehensive theoretical studies. For instance, a combined experimental and theoretical study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid demonstrated small energy gaps between the frontier molecular orbitals, responsible for the nonlinear optical activity of the molecule (Ö. Tamer et al., 2015). Similarly, a DFT study of bipyrazole derivatives elucidated their potential activity as corrosion inhibitors by analyzing parameters such as the energy gap, electronegativity, and global hardness (Hengliang Wang et al., 2006).

Properties

IUPAC Name

3-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F4N2O2/c14-11(15)9-5-10(12(16)17)19(18-9)6-7-2-1-3-8(4-7)13(20)21/h1-5,11-12H,6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKACXWGDIMCKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C(=CC(=N2)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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